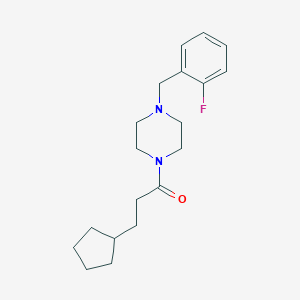
1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine, commonly known as CPP-115, is a novel drug that has been gaining attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating brain function.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine aminotransferase, which is responsible for the breakdown of 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine in the brain. By inhibiting this enzyme, CPP-115 increases the levels of 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine in the brain, which can help to reduce seizures and improve brain function. Additionally, CPP-115 has been shown to increase the levels of other neurotransmitters such as dopamine and serotonin, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase brain levels of 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine, dopamine, and serotonin, which can help to reduce seizures and improve mood and behavior. Additionally, CPP-115 has been shown to have a positive effect on cognitive function, including memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-115 is its high potency and selectivity for 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine aminotransferase, making it an ideal compound for scientific research. Additionally, CPP-115 has been shown to be well-tolerated in animal studies, with no significant side effects observed. However, one limitation of CPP-115 is its relatively short half-life, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on CPP-115. One area of focus is the potential use of CPP-115 in the treatment of addiction, anxiety, and depression. Additionally, further research is needed to investigate the potential use of CPP-115 in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of focus is the development of new and improved synthesis methods for CPP-115, which could help to increase yields and reduce costs. Finally, more research is needed to investigate the long-term safety and efficacy of CPP-115 in humans.
Méthodes De Synthèse
The synthesis of CPP-115 involves the reaction of 1-(3-cyclopentylpropanoyl)piperazine with 2-fluorobenzyl bromide in the presence of a base. The resulting product is then purified by column chromatography to obtain pure CPP-115. This synthesis method has been optimized to produce high yields of pure CPP-115, making it an ideal compound for scientific research.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to increase brain levels of 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine, which can help to reduce seizures in epilepsy patients. CPP-115 has also been investigated for its potential use in the treatment of addiction, anxiety, and depression. Additionally, CPP-115 has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propriétés
Formule moléculaire |
C19H27FN2O |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3-cyclopentyl-1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C19H27FN2O/c20-18-8-4-3-7-17(18)15-21-11-13-22(14-12-21)19(23)10-9-16-5-1-2-6-16/h3-4,7-8,16H,1-2,5-6,9-15H2 |
Clé InChI |
DMSFVSOKMGQAIJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3F |
SMILES canonique |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)
![4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
![4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247445.png)
![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)
![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)